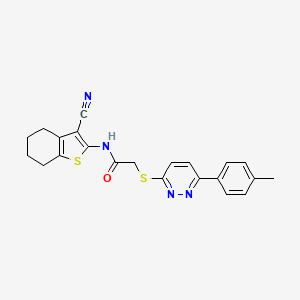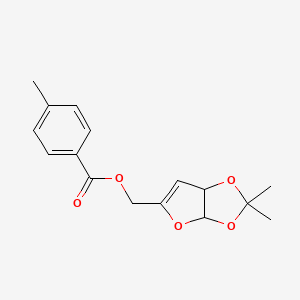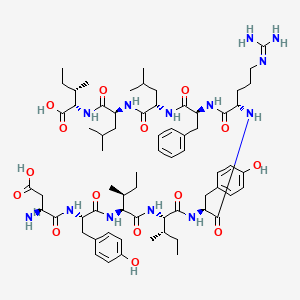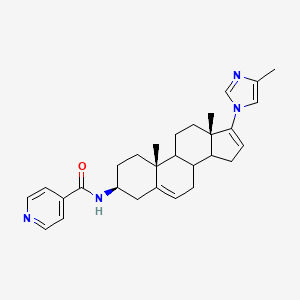
AR antagonist 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AR antagonist 4 is a potent androgen receptor antagonist that has shown significant promise in the treatment of prostate cancer. Androgen receptors play a crucial role in the development and progression of prostate cancer, making them a key target for therapeutic intervention. This compound has been developed to inhibit the activity of androgen receptors, thereby reducing the growth and proliferation of prostate cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of AR antagonist 4 involves several key steps, including the formation of a tetrahydrofuran cyclic urea ring system. The synthetic route typically begins with the preparation of a suitable precursor, followed by cyclization and functionalization reactions to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions: AR antagonist 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the specific transformation, but they generally involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often evaluated for their biological activity and potential therapeutic applications .
科学的研究の応用
AR antagonist 4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study androgen receptor signaling pathways and to develop new therapeutic agents. In biology, this compound is employed in cell-based assays to investigate the effects of androgen receptor inhibition on cellular processes. In medicine, it is being explored as a potential treatment for prostate cancer and other androgen receptor-related diseases. In industry, this compound is used in the development of new drugs and therapeutic strategies .
作用機序
The mechanism of action of AR antagonist 4 involves binding to the ligand-binding domain of the androgen receptor, thereby preventing the receptor from interacting with its natural ligands, such as testosterone and dihydrotestosterone. This inhibition disrupts the androgen receptor signaling pathway, leading to reduced expression of androgen-responsive genes and inhibition of prostate cancer cell growth. The molecular targets and pathways involved include the androgen receptor itself, as well as downstream signaling molecules and transcription factors .
類似化合物との比較
AR antagonist 4 is unique compared to other similar compounds due to its specific chemical structure and potent activity against androgen receptors. Similar compounds include enzalutamide, apalutamide, and darolutamide, which are also androgen receptor antagonists used in the treatment of prostate cancer. this compound has shown distinct advantages in terms of its binding affinity, selectivity, and ability to overcome resistance mechanisms .
List of Similar Compounds:- Enzalutamide
- Apalutamide
- Darolutamide
- Bicalutamide
- Nilutamide
These compounds share a common mechanism of action but differ in their chemical structures and pharmacological profiles .
特性
分子式 |
C29H36N4O |
|---|---|
分子量 |
456.6 g/mol |
IUPAC名 |
N-[(3S,10R,13S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C29H36N4O/c1-19-17-33(18-31-19)26-7-6-24-23-5-4-21-16-22(32-27(34)20-10-14-30-15-11-20)8-12-28(21,2)25(23)9-13-29(24,26)3/h4,7,10-11,14-15,17-18,22-25H,5-6,8-9,12-13,16H2,1-3H3,(H,32,34)/t22-,23?,24?,25?,28-,29-/m0/s1 |
InChIキー |
HJMCKQIXYCUICJ-BLKJFUMZSA-N |
異性体SMILES |
CC1=CN(C=N1)C2=CCC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)NC(=O)C6=CC=NC=C6)C)C |
正規SMILES |
CC1=CN(C=N1)C2=CCC3C2(CCC4C3CC=C5C4(CCC(C5)NC(=O)C6=CC=NC=C6)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


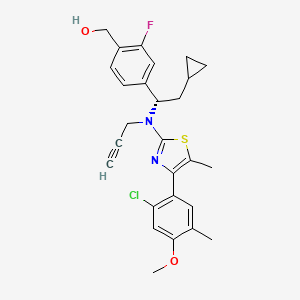

![(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide](/img/structure/B12394635.png)
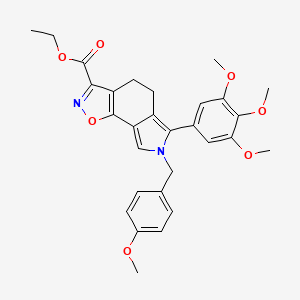


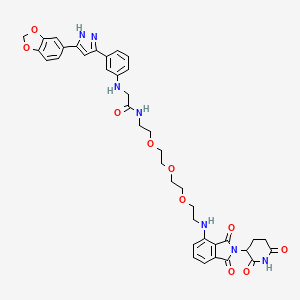
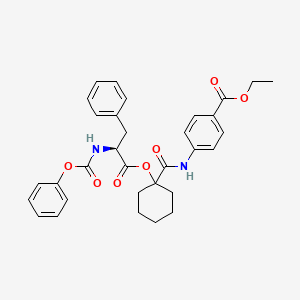
![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)

